N'-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride
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Overview
Description
N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride is a versatile chemical compound with the molecular formula C9H8N2O2·HCl. It is known for its unique properties and applications in various scientific fields, including drug discovery, catalysis, and material sciences . The compound is characterized by its benzofuran core, which is a common scaffold in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient production of the compound without the need for protective groups. The reaction conditions are mild, making it a convenient method for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: IBX, TEAB, and other oxidizing agents.
Reduction: Hydrogenation catalysts and reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
Scientific Research Applications
N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride is used in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The compound’s hydroxyl and carboximidamide groups play crucial roles in binding to these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-1-benzofuran-2-carboximidamide: The parent compound without the hydrochloride salt.
Benzofuran derivatives: Compounds with similar benzofuran cores but different functional groups.
Uniqueness
N’-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-1-benzofuran-2-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.ClH/c10-9(11-12)8-5-6-3-1-2-4-7(6)13-8;/h1-5,12H,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVUJWSEBAZEQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=NO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C(=N\O)/N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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